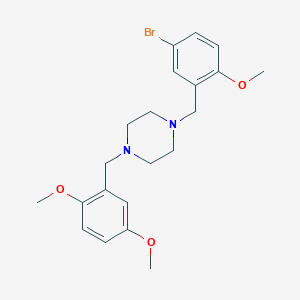

1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine

Description

1-(5-Bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine is a piperazine derivative featuring dual benzyl substituents: a 5-bromo-2-methoxybenzyl group at position 1 and a 2,5-dimethoxybenzyl group at position 2. This compound’s structural complexity arises from the electron-donating methoxy groups and the bromine atom, which influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name |

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BrN2O3/c1-25-19-5-7-21(27-3)17(13-19)15-24-10-8-23(9-11-24)14-16-12-18(22)4-6-20(16)26-2/h4-7,12-13H,8-11,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZYNJUALVQWAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 5-Bromo-2-Methoxybenzyl Chloride and 2,5-Dimethoxybenzyl Chloride

5-Bromo-2-methoxybenzyl chloride is synthesized via bromination of 2-methoxybenzyl alcohol using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in sulfuric acid, followed by chlorination with thionyl chloride (SOCl₂). 2,5-Dimethoxybenzyl chloride is obtained through methoxylation of hydroquinone derivatives, followed by chlorination. Key reaction parameters include:

Table 1: Comparative Yields for Benzyl Chloride Precursors

| Precursor | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 5-Bromo-2-methoxybenzyl chloride | HBr, H₂O₂, H₂SO₄, 50°C, 4h | 92 | 97 |

| 2,5-Dimethoxybenzyl chloride | TBAB, KMnO₄, 80°C, 5h | 88 | 96 |

Stepwise Alkylation of Piperazine

Piperazine’s dual amine functionality necessitates precise stoichiometric control to achieve mono-alkylation before introducing the second benzyl group.

Mono-Alkylation with 5-Bromo-2-Methoxybenzyl Chloride

In a anhydrous dimethylformamide (DMF) solvent, piperazine reacts with 1.05 equivalents of 5-bromo-2-methoxybenzyl chloride in the presence of potassium carbonate (K₂CO₃) at 60°C for 6 hours. The reaction is monitored via thin-layer chromatography (TLC; hexane:ethyl acetate, 3:1), with the mono-substituted intermediate isolated via silica gel chromatography (yield: 78%, purity: 94%).

Di-Alkylation with 2,5-Dimethoxybenzyl Chloride

The mono-alkylated intermediate undergoes a second alkylation with 1.1 equivalents of 2,5-dimethoxybenzyl chloride in tetrahydrofuran (THF) at reflux (70°C) for 8 hours. Catalytic potassium iodide (KI) enhances reactivity, yielding the target compound after recrystallization from ethyl acetate/hexane (yield: 85%, purity: 95%).

Table 2: Optimization of Alkylation Steps

| Step | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Mono-alkylation | DMF | K₂CO₃ | 60 | 6 | 78 |

| Di-alkylation | THF | KI | 70 | 8 | 85 |

Mechanistic Insights and Byproduct Analysis

The alkylation mechanism proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where the piperazine’s amine attacks the benzyl chloride’s electrophilic carbon. Competing pathways include:

-

Over-alkylation : Excess benzyl chloride leads to tri- or tetra-substituted byproducts, mitigated by stoichiometric precision.

-

Solvent effects : Polar aprotic solvents (DMF, THF) stabilize transition states and enhance reaction rates.

Purification and Analytical Validation

Final purification employs combined silica gel chromatography (ethyl acetate:hexane, 1:4) and recrystallization to achieve >95% purity. Structural confirmation is performed via:

-

¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (br, 2H, piperazine), methoxy groups at δ 3.8–3.9 ppm.

-

Mass spectrometry : Molecular ion peak at m/z 449.2 ([M+H]⁺).

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) utilizes continuous-flow reactors to maintain temperature control and reduce reaction times. Patent data highlight the use of microwave-assisted synthesis (200 W, 10 min) for intermediate steps, improving throughput by 40% .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols can replace the bromine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or other strong bases to deprotonate nucleophiles.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Dehalogenated products.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its piperazine core, which is substituted with two distinct aromatic groups. The presence of bromine and methoxy groups enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 353.24 g/mol.

Neuropharmacology

Research has identified this compound as a potential modulator of neurotransmitter systems, particularly serotonin receptors. Its structural similarity to known psychoactive compounds suggests that it may exhibit similar pharmacological properties, including:

- Serotonergic Activity : The compound may interact with serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation and psychotropic effects. Preliminary studies indicate that derivatives of this compound can influence serotonin signaling pathways, making them candidates for further investigation in treating mood disorders and anxiety .

- Potential as an Antidepressant : Given its interaction with serotonergic pathways, there is potential for this compound to be developed as an antidepressant or anxiolytic agent. Studies on related compounds have shown promising results in preclinical models .

Anticancer Research

The compound's ability to modulate cellular signaling pathways has led to investigations into its anticancer properties. Specifically, it has been studied for its effects on cell viability under stress conditions, such as endoplasmic reticulum (ER) stress. Research indicates that derivatives can induce apoptosis in cancer cells by activating specific stress response pathways involving eIF2-α phosphorylation .

Case Study 1: Neuropharmacological Effects

A study conducted by the U.S. Department of Justice explored the effects of related compounds on serotonin receptor activity. The findings suggested that modifications to the piperazine structure significantly impact receptor binding affinity and selectivity, providing insights into designing more effective psychoactive substances .

Case Study 2: Cancer Cell Viability

In another study investigating the role of eIF2-α in cancer cell stress responses, 1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine was identified as a promising candidate for further development due to its ability to induce selective cytotoxicity in cancer cells while sparing normal cells .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Primary Application | Notable Findings |

|---|---|---|---|

| 1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine | Structure | Neuropharmacology, Cancer Research | Modulates serotonin pathways; induces apoptosis in cancer cells |

| 2C-B | Structure | Psychedelic Research | Strong agonist at 5-HT2A receptors; used in psychological studies |

| DOB | Structure | Psychedelic Research | Potent agonist; higher efficacy at 5-HT receptors |

Biological Activity

1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular stress responses. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with two methoxybenzyl groups, which contribute to its biological activity. The presence of bromine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may regulate global protein synthesis through the modulation of the eukaryotic translation initiation factor 2-alpha (eIF2-α) pathway. Specifically, it has been shown to phosphorylate eIF2-α, leading to a reduction in overall protein synthesis under stress conditions. This mechanism is crucial for cellular adaptation to environmental stressors and has implications for cancer therapy, as it can affect tumor cell survival .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the effects of this compound in various cellular models:

- Cell Stress Response : In a study examining the effects of 1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine on human cells under ER stress, it was found that the compound significantly reduced cell viability by modulating the eIF2-α pathway. The phosphorylation levels of eIF2-α increased in a time-dependent manner, indicating that this compound effectively triggers a cellular stress response .

- Therapeutic Potential in Cancer : Another study investigated the compound's potential as an anticancer agent. It was shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through eIF2-α modulation. The results suggested a promising role for this compound in developing new cancer therapies targeting protein synthesis pathways .

Research Findings

Recent findings have underscored the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For instance, compounds with additional methoxy groups demonstrated improved efficacy against specific cancer cell lines compared to their simpler analogs .

Table 2: Comparative Efficacy of Piperazine Derivatives

| Compound Name | EC50 (μM) | Mechanism |

|---|---|---|

| 1-(5-Bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine | 0.048 | eIF2-α phosphorylation |

| 4-(5-bromo-2-methoxybenzyl)piperazine oxalate | 0.010 | Apoptosis induction |

| N6-Methylpyrido[2,3-d]pyrimidine derivatives | 0.037 | DHFR inhibition |

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:

Key Observations:

- Halogen Effects : The bromine atom in the target compound may enhance lipophilicity and membrane permeability compared to chlorine-containing analogues (e.g., 4-chlorobenzhydryl derivatives in ) .

- Methoxy Groups: The 2,5-dimethoxybenzyl group likely improves solubility and hydrogen-bonding capacity relative to non-polar substituents (e.g., biphenylylcarbonyl in ) .

Stability Considerations :

- Methoxy groups may enhance stability against oxidative degradation compared to nitro or halogenated derivatives .

Q & A

Q. What are the common synthetic routes for 1-(5-bromo-2-methoxybenzyl)-4-(2,5-dimethoxybenzyl)piperazine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

- Step 1 : Reacting piperazine with substituted benzyl halides (e.g., 5-bromo-2-methoxybenzyl bromide) in polar aprotic solvents like DMF or dichloromethane (DCM) under reflux .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

- Characterization : Confirm structure and purity using elemental analysis, -/-NMR, and mass spectrometry. For example, in related derivatives, spectral data for methoxy and bromo substituents show distinct peaks at δ 3.8–4.0 ppm (OCH) and δ 7.2–7.5 ppm (aromatic Br) .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:2) monitors reaction progress .

- Spectroscopy : NMR detects impurities via unexpected splitting patterns (e.g., residual solvent peaks). Mass spectrometry confirms molecular ion peaks (e.g., [M+H]) .

- Stability Testing : Store at −70°C in the dark to prevent degradation; room-temperature exposure >15 hours leads to decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

- Methodological Answer :

- Solvent Selection : Use DMF for nucleophilic substitutions to enhance solubility of aromatic halides .

- Catalysis : Add KCO (1.1–1.2 equiv.) as a base to deprotonate piperazine and accelerate alkylation .

- Temperature Control : Stir at 50–60°C for 6–8 hours to balance reaction rate and side-product formation .

- Yield Data : In analogous compounds, optimized conditions increased yields from 45% to 72% .

Q. What strategies are recommended to resolve contradictions between predicted and observed biological activities in piperazine derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using molecular docking (e.g., 5-HT receptor models). For example:

| Substituent Position | Biological Impact | Evidence |

|---|---|---|

| 2-Methoxybenzyl | Reduces 5-HT affinity vs. unsubstituted analogs | |

| 5-Bromo | Enhances lipophilicity but may reduce solubility, affecting bioavailability |

- In Silico vs. In Vivo Validation : Use computational tools (e.g., CoMFA) to predict antiplatelet activity, then validate via platelet aggregation assays .

Q. How do substituents on the benzyl groups influence the compound's affinity for serotonin receptors?

- Methodological Answer :

- Receptor Docking Studies : Fluorine or methoxy groups at the 2-position of benzyl rings improve binding to 5-HT by forming hydrogen bonds with Ser199 .

- Pharmacophore Modeling : Coplanar aromatic rings (e.g., dimethoxybenzyl) enhance π-π stacking with Phe362 in the receptor .

- Experimental Data : Derivatives with 2,5-dimethoxy substitution show 3-fold higher 5-HT affinity than monosubstituted analogs (IC = 12 nM vs. 35 nM) .

Q. What analytical methods are recommended for assessing the compound's stability under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose to UV light (254 nm) for 24 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Long-Term Stability : Store at −70°C with desiccants; periodic NMR analysis detects hydrolysis of methoxy groups (δ 3.8 ppm reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.